Folescutol
Description
Overview of Coumarin (B35378) Derivatives in Chemical and Pharmaceutical Research
Coumarins are a class of benzopyran-2-one compounds widely distributed in nature and are known for their broad spectrum of biological activities. jocpr.comrug.nlnih.gov This has made the coumarin scaffold a "privileged structure" in medicinal chemistry, serving as a template for the design and synthesis of new therapeutic agents. nih.gov The pharmacological profile of coumarin derivatives is diverse, encompassing anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. nih.govmdpi.comnih.gov
One of the most historically significant applications of coumarins is as anticoagulants. The discovery of dicoumarol, a 4-hydroxycoumarin (B602359) derivative, in spoiled sweet clover led to the development of warfarin, a widely used oral anticoagulant that functions as a vitamin K antagonist. nih.govresearchgate.net Beyond anticoagulation, coumarin derivatives have been investigated for their anti-inflammatory effects, often attributed to their ability to inhibit the biosynthesis of prostaglandins. nih.gov Some derivatives, such as esculetin (B1671247), have demonstrated antioxidant properties, protecting against oxidative damage. nih.govchemspider.com The versatility of the coumarin nucleus allows for chemical modifications at various positions, leading to a wide array of synthetic derivatives with enhanced or novel pharmacological profiles. nih.gov
Historical Perspective of Folescutol Research and Development
The initial development of this compound can be traced back to the mid-20th century. The compound was first prepared through the reaction of 4-chloromethyl-6,7-dihydroxycoumarin with morpholine (B109124), a process detailed in a French patent granted in 1963 to Laboratoires Dausse. Laboratoires Dausse was a French pharmaceutical company with roots in the 19th century, founded by Armans Dausse in 1835. nih.govresearchgate.net The laboratory had a history of working with plant-based extracts and manufacturing pharmaceuticals. nih.govresearchgate.net
Following its initial synthesis, this compound, also identified by the manufacturer's code LD-2988, was the subject of pharmacological studies. A notable study was published in 1975, which investigated its pharmacological properties. The compound was categorized therapeutically as a capillary protectant and vasoprotectant.
This compound Compound Identification and Nomenclature
This compound is systematically identified and classified through various chemical and pharmaceutical nomenclature systems.
The Chemical Abstract Service (CAS) has assigned two primary registry numbers related to this compound, distinguishing between the base compound and its hydrochloride salt.
| Form | CAS Registry Number |
|---|---|
| This compound (base) | 15687-22-6 |
| This compound Hydrochloride | 36002-19-4 |
"this compound" is the designated International Nonproprietary Name (INN) for this compound. researchgate.netresearchgate.netresearchgate.net The INN system, established by the World Health Organization, provides a unique and globally recognized generic name for pharmaceutical substances to avoid confusion. researchgate.net
| Synonym | Description |
|---|---|
| 6,7-Dihydroxy-4-(4-morpholinylmethyl)-2H-1-benzopyran-2-one | Systematic chemical name |
| 6,7-dihydroxy-4-(morpholinomethyl)coumarin | Common chemical name |
| 4-Morpholinomethylescutol | A common synonym |
| LD-2988 | Manufacturer's code (Laboratoires Dausse) |
| Covalan | Trademark name |
This compound's core structure is that of a benzopyran-2-one, which is the fundamental framework of all coumarins. researchgate.net Specifically, it is a derivative of esculetin (6,7-dihydroxycoumarin), a naturally occurring coumarin. The molecular structure of this compound consists of the esculetin backbone with a morpholinomethyl substituent at the 4-position.
| Attribute | Value |
|---|---|
| Molecular Formula | C14H15NO5 |
| Molecular Weight | 277.27 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydroxy-4-(morpholin-4-ylmethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-11-6-10-9(8-15-1-3-19-4-2-15)5-14(18)20-13(10)7-12(11)17/h5-7,16-17H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRNEERXGKQYPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=CC(=C(C=C23)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166153 | |
| Record name | Folescutol [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15687-22-6 | |
| Record name | 6,7-Dihydroxy-4-(4-morpholinylmethyl)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Folescutol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Folescutol [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Folescutol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOLESCUTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32TNF4T6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Investigations and Biological Activities of Folescutol
Therapeutic Categorization and General Pharmacological Profile
Information specifically categorizing Folescutol as a therapeutic agent is not available in the reviewed literature.
Role as a Capillary Protectant
There is no specific scientific evidence available to substantiate the role of this compound as a capillary protectant.
Vasoprotective Activities
Detailed studies or reports on the vasoprotective activities of this compound could not be identified.
Research on this compound in Vascular and Circulatory Biology
Specific research focusing on this compound within vascular and circulatory biology is not present in the available literature.
Studies on the Prevention of Edema through Revascularization
No studies were found that investigate the use of this compound in the prevention of edema following revascularization procedures.
Pharmacological Research within the Discipline of Phlebology
There is no available pharmacological research that discusses the application or investigation of this compound within the field of phlebology.
Broader Spectrum of Biological Activities of Coumarin (B35378) Derivatives Relevant to this compound Research
While research on this compound is not available, the class of compounds to which it belongs, coumarin derivatives, has been the subject of extensive study. Coumarins are a large family of benzopyrone derivatives found in many plants and are also synthetically produced. nih.gov They exhibit a wide array of pharmacological properties.
The biological activities of coumarin derivatives are diverse and depend on the substitutions around the core structure. dut.ac.za These activities include:
Anticoagulant: Perhaps the most famous application, with warfarin being a prominent example.
Anti-inflammatory: Many coumarin derivatives have shown potential in reducing inflammation. dut.ac.zaatlantis-press.com
Anticancer: Research has explored the potential of various coumarins to inhibit tumor growth and induce apoptosis in cancer cells. nih.govatlantis-press.com
Antimicrobial: This class of compounds has demonstrated activity against a range of bacteria and fungi. researchgate.netnih.gov
Antioxidant: Coumarins are recognized for their ability to combat oxidative stress. atlantis-press.comresearchgate.net
Neuroprotective: Some derivatives have been investigated for their potential in managing neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov
Antiviral: Certain coumarins have shown promise as antiviral agents, including against HIV. atlantis-press.comresearchgate.net
This broad spectrum of activity makes coumarin derivatives a significant area of interest for drug discovery and development. nih.govatlantis-press.com
Antiarrhythmic Properties of Coumarin Scaffolds
While direct studies on the antiarrhythmic properties of a compound specifically named "this compound" are not prevalent in the available literature, the broader class of coumarin derivatives has been investigated for cardiovascular effects. Antiarrhythmic drugs are typically classified based on their primary mechanism of action, such as blocking ion channels (sodium, potassium, calcium) or acting on adrenergic receptors. af-ablation.orgnih.gov Some drugs with antioxidant and anti-inflammatory properties have also demonstrated antiarrhythmic effects. nih.gov For instance, carvedilol, a beta-blocker with antioxidant properties, has shown significant antiarrhythmic effects, including a reduction in the occurrence of atrial fibrillation and ventricular tachycardia. medscape.com Given the known antioxidant and anti-inflammatory activities of coumarins, it is plausible that some derivatives could exhibit antiarrhythmic properties through similar mechanisms. Further research is needed to specifically elucidate the antiarrhythmic potential of various coumarin scaffolds.
Vasodilator Effects Associated with Coumarin Structures
Vasodilators are medications that open blood vessels, allowing blood to flow more easily and reducing blood pressure. clevelandclinic.orgmayoclinic.orgmedicinenet.com They are used to treat conditions such as hypertension, heart failure, and angina. mayoclinic.orgmedicinenet.com The mechanism of action for vasodilators can vary, with some acting directly on the smooth muscle of blood vessels and others modulating the autonomic nervous system. clevelandclinic.orgnih.gov
Several studies have highlighted the vasodilator potential of compounds containing a coumarin structure. For example, certain plant-derived compounds, including some with structural similarities to coumarins, have been shown to induce vasodilation through pathways involving nitric oxide/cyclic guanosine monophosphate (NO/cGMP) and H2S/ATP-sensitive potassium channels. mdpi.com The ability of these structures to relax vascular smooth muscle suggests their potential as a basis for the development of new antihypertensive agents. mdpi.com
Table 1: Examples of Plant-Derived Compounds with Vasodilator Activity
| Compound | Mechanism of Action | Reference |
|---|---|---|
| Corosolic acid | Activation of NO/cGMP and H2S/KATP pathways | mdpi.com |
| meso-dihydroguaiaretic acid | Partial stimulation of the NO/cGMP pathway | mdpi.com |
| 5,8,4′-trihydroxy-3,7-dimethoxyflavone | Partial stimulation of the NO/cGMP pathway | mdpi.com |
Anti-inflammatory and Antioxidant Activities of Coumarins
Coumarin derivatives have demonstrated significant anti-inflammatory and antioxidant properties. nih.govresearchgate.netmdpi.com These activities are crucial in combating a variety of diseases where inflammation and oxidative stress are contributing factors. mdpi.comnih.govnih.gov
The anti-inflammatory effects of coumarins are often attributed to their ability to modulate key inflammatory pathways. This includes the inhibition of pro-inflammatory enzymes and transcription factors, leading to a reduction in the production of inflammatory mediators. nih.gov For instance, some coumarins have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net
As antioxidants, coumarins can neutralize harmful free radicals and reactive oxygen species (ROS), which are byproducts of normal metabolism that can cause cellular damage. nih.gov Their antioxidant capacity is often linked to their chemical structure, which allows them to donate electrons to stabilize free radicals. nih.gov This dual anti-inflammatory and antioxidant activity makes coumarins promising candidates for the development of treatments for chronic inflammatory diseases. mdpi.comnih.govscience.gov
Antimicrobial Activities (Antibacterial and Antifungal) of Coumarin Derivatives
The coumarin scaffold has been identified as a valuable framework for the development of new antimicrobial agents. orientjchem.orgnih.gov Derivatives of coumarin have shown a broad spectrum of activity against various pathogenic bacteria and fungi. nih.govnih.gov
Antibacterial Activity: Coumarin-based compounds have been found to be effective against both Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial mechanism of these compounds can involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. mdpi.com For example, extracts from plants containing coumarin-like polyphenols have demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govmdpi.commdpi.com
Antifungal Activity: In addition to their antibacterial properties, many coumarin derivatives also exhibit potent antifungal activity. nih.govmdpi.com They have been shown to be effective against a range of fungal species, including those that are pathogenic to humans and plants. mdpi.com The antifungal action of coumarins may be due to their ability to inhibit fungal growth and spore germination. mdpi.com
Table 2: Antimicrobial Spectrum of Action for Selected Polyphenolic Extracts
| Extract Source | Target Microorganisms | Reference |
|---|---|---|
| Grape Seed | Trueperella pyogenes, Fusobacterium necrophorum | nih.gov |
| Green Tea | Trueperella pyogenes, Fusobacterium necrophorum, Salmonella enterica | nih.gov |
| Ferocactus Species | Pseudomonas aeruginosa, Bacillus cereus, Listeria monocytogenes, Escherichia coli, Staphylococcus aureus, Aspergillus ochraceus, Aspergillus niger | mdpi.com |
Anticoagulant Activity of Related Coumarin Compounds
The anticoagulant properties of coumarin derivatives are perhaps their most well-known and clinically significant bioactivity. researchgate.netorientjchem.orgnih.govresearchgate.net The discovery of dicoumarol, a coumarin derivative, and the subsequent development of warfarin revolutionized the treatment of thromboembolic disorders. These compounds function as vitamin K antagonists, inhibiting the synthesis of vitamin K-dependent clotting factors in the liver.
Numerous studies have explored the anticoagulant potential of various natural and synthetic coumarins. researchgate.netnih.govnih.govjcmimagescasereports.orgresearchgate.net Plant extracts rich in polyphenolic compounds, including those with coumarin-like structures, have demonstrated anticoagulant effects by prolonging clotting times. nih.govnih.gov The mechanism of action can involve the inhibition of thrombin and other coagulation cascade enzymes. nih.gov
Antitumor, Antiproliferative, and Antiviral Potential of Coumarins
The versatile coumarin scaffold has also been a focus of research in the development of anticancer and antiviral agents. orientjchem.orgnih.govresearchgate.netsemanticscholar.orgijpsr.com
Antitumor and Antiproliferative Activities: Coumarin derivatives have exhibited promising antitumor activity against a range of cancer cell lines. nih.govijpsr.com Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with tumor angiogenesis (the formation of new blood vessels that supply tumors). nih.gov Some coumarins have been shown to arrest the cell cycle at different phases, preventing cancer cells from dividing and multiplying. nih.gov
Antiviral Potential: A growing body of evidence suggests that coumarins possess significant antiviral properties. orientjchem.orgresearchgate.netnih.govnih.gov These compounds have been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV), influenza virus, and hepatitis viruses. orientjchem.orgnih.govnih.govmdpi.com The antiviral mechanisms of coumarins can involve the inhibition of viral enzymes, such as reverse transcriptase and protease, or blocking the entry of the virus into host cells. orientjchem.orgnih.govmdpi.com Polyphenols, a class of compounds that includes coumarins, are known to interfere with viral protein synthesis and modulate the host's immune response to viral infections. nih.govnih.govmdpi.com
Cytotoxicity and Alkylating Activity of Phosphorylated Coumarins
The introduction of a phosphate (B84403) group to the coumarin structure can significantly alter its biological activity, including its cytotoxicity. Phosphorylated compounds can act as prodrugs, being metabolized in the body to release the active cytotoxic agent.
While specific studies on the alkylating activity of phosphorylated coumarins are not extensively detailed in the provided search results, the general principle of alkylating agents is to introduce alkyl groups into biomolecules, such as DNA, leading to cell death. nih.govnih.gov This mechanism is a cornerstone of many anticancer chemotherapies. nih.gov The cytotoxicity of such compounds is often evaluated in cancer cell lines to determine their potential as therapeutic agents. Further investigation into the specific alkylating and cytotoxic properties of phosphorylated coumarin derivatives is warranted to fully understand their therapeutic potential.
Mechanistic Elucidation and Molecular Interactions of Folescutol
Investigation of Cellular and Molecular Pathways Affected by Folescutol
This compound is broadly described as being "clearly associated to multicellular pathways" [Merck Index Online, cited in previous search as Source 3]. As a coumarin (B35378) derivative, this compound belongs to a class of compounds known for diverse biological activities, including effects on various cellular processes. For instance, coumarin derivatives have been explored for their roles in antiarrhythmic, vasodilator, and anticoagulant activities. google.comfrontiersin.orgplos.org Patents have also listed this compound in the context of compositions and methods for treating viral diseases, suggesting its potential involvement in biological pathways relevant to viral replication or host response. google.comscribd.com Furthermore, its inclusion in discussions about functionalized biologically active compounds and drug delivery systems implies an interaction with cellular mechanisms for therapeutic effect. researchgate.net However, specific, detailed research findings or explicit data tables outlining the precise cellular and molecular pathways directly and comprehensively affected by this compound itself are not extensively detailed in the readily available scientific literature.
Enzyme Modulation and Sensitivity Studies (e.g., Glucose-6-phosphate dehydrogenase (G6PD) activity)
Enzyme modulation involves the alteration of an enzyme's activity, which can significantly impact metabolic fluxes and cellular responses. researchgate.netembopress.orgqeios.com Glucose-6-phosphate dehydrogenase (G6PD) is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), responsible for generating NADPH, which is vital for protecting red blood cells and other cells against oxidative stress. embopress.orgresearchgate.netwikipedia.orgapgh.netmedscape.com Deficiency in G6PD is a common enzymopathy that can lead to hemolytic anemia upon exposure to oxidative stressors, including certain drugs. frontiersin.orgapgh.netmedscape.commhmedical.com
While the activity of G6PD has been shown to be highly sensitive to certain coumarin derivatives, such as 6,7-dihydroxy-3-(2-methylphenyl)-2H-chromen-2-one (OPC), 6,7-dihydroxy-3-(3-methylphenyl)-2H-chromen-2-one (MPC), and 6,7-dihydroxy-3-(4-methylphenyl)-2H-chromen-2-one (PPC) researchgate.net, specific studies detailing this compound's direct modulation or sensitivity with G6PD activity were not found in the provided search results. Therefore, no data tables regarding this compound's direct impact on G6PD activity can be generated based on the available information.
Structure-Activity Relationship (SAR) Analyses for this compound and its Analogs
Structure-Activity Relationship (SAR) analysis is a critical approach in medicinal chemistry that investigates the relationship between the chemical structure of a molecule and its biological activity. mhmedical.comnih.govgoogleapis.com This analysis helps to identify the chemical groups responsible for a particular biological effect, guiding modifications to enhance potency, selectivity, or reduce undesirable properties. mhmedical.comnih.govgoogleapis.com SAR studies have been conducted for this compound and other coumarin derivatives, aiming to optimize their biological properties. [Merck Index Online, cited in previous search as Source 3, 9] For instance, research on coumarin derivatives often involves synthesizing analogs and evaluating how structural changes influence their activity, such as antimicrobial or anticoagulant properties. google.comfrontiersin.orgresearchgate.net Despite the general mention of SAR studies for this compound and its class, specific detailed findings, experimental data, or comprehensive SAR tables for this compound and its analogs were not provided within the scope of the search results.
Analytical and Characterization Methodologies Employed in Folescutol Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the intricate molecular architecture of Folescutol, identifying its constituent functional groups, and understanding the electronic environments of its atoms.
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavelengths, which correspond to molecular vibrations. For coumarin (B35378) derivatives, including this compound, key absorption bands are typically observed. The presence of hydroxyl (-OH) groups, characteristic of the dihydroxycoumarin scaffold, would be indicated by broad absorption bands in the region of 2993–3076 cm⁻¹. scielo.org.zascielo.org.za The lactone carbonyl (C=O) group, a defining feature of the coumarin nucleus, is expected to show a strong absorption band within the range of 1650–1710 cm⁻¹. scielo.org.zascielo.org.za Additionally, C-H bending vibrations are observed as sharp medium to strong bands around 1329 cm⁻¹, and C-H linkages of the six-membered aromatic ring typically appear as weak to sharp absorption bands between 800–850 cm⁻¹. scielo.org.zascielo.org.za
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| Hydroxyl (O-H) | 2993–3076 scielo.org.zascielo.org.za |
| Carbonyl (C=O) | 1650–1710 scielo.org.zascielo.org.za |
| C-H (bending) | ~1329 scielo.org.zascielo.org.za |
| Aromatic C-H | 800–850 scielo.org.zascielo.org.za |
Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, provides detailed information about the chemical environment of hydrogen and carbon atoms within the this compound molecule. Spectra are typically acquired using high-field spectrometers, such as a Bruker Advance 400 MHz spectrometer. unina.it
In ¹H NMR spectroscopy , the chemical shifts, multiplicities, and integration values of signals reveal the types and number of protons. For this compound, signals corresponding to aromatic protons on the coumarin ring, methylene (B1212753) protons of the morpholine (B109124) ring, and the methylene bridge connecting the morpholine to the coumarin scaffold would be anticipated. Hydroxyl protons would also contribute to the spectrum, often appearing as singlets that can be exchangeable.
In ¹³C NMR spectroscopy , the number of unique carbon environments and their chemical shifts are determined. This compound's structure would exhibit signals for the carbonyl carbon of the lactone, various aromatic carbons of the coumarin system, and the distinct carbons within the morpholine ring and the methylene bridge.
Table 2: Expected NMR Chemical Shift Ranges for this compound (Typical for Coumarin Derivatives)
| Nucleus | Type of Proton/Carbon | Expected Chemical Shift Range (ppm) |
| ¹H | Aromatic Protons | 6.5–8.5 |
| ¹H | Morpholine -CH₂-N | 2.5–3.0 |
| ¹H | Morpholine -CH₂-O | 3.5–4.0 |
| ¹H | Methylene Bridge | 4.0–4.5 |
| ¹H | Hydroxyl Protons | 5.0–12.0 (variable) |
| ¹³C | Carbonyl (Lactone) | 160–170 |
| ¹³C | Aromatic Carbons | 100–160 |
| ¹³C | Morpholine -CH₂-N | 45–55 |
| ¹³C | Morpholine -CH₂-O | 60–70 |
| ¹³C | Methylene Bridge | 30–40 |
Note: Specific chemical shifts would depend on the exact electronic environment and solvent used.
Mass spectrometry (MS) is a powerful technique for determining the molecular mass of this compound and elucidating its fragmentation patterns, which provide structural clues. For this compound (C₁₄H₁₅NO₅), the expected molecular ion peak (M⁺) would be observed at m/z 277.27. nih.govdrugfuture.com Fragmentation analysis can reveal characteristic losses corresponding to parts of the morpholine ring or the hydroxyl groups, aiding in the confirmation of the proposed structure. The presence of a protonated molecular ion ([M+H]⁺) is commonly observed in electrospray ionization (ESI) mass spectrometry.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the purification of this compound and for assessing its purity, ensuring that synthesized or isolated samples are free from impurities and unreacted starting materials.
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method widely used for monitoring reaction progress, assessing the purity of this compound samples, and performing preliminary separations. By comparing the retardation factor (Rf) values of the compound with known standards or expected values, chemists can confirm the presence and purity of this compound. Typical solvent systems for coumarin derivatives often include mixtures of non-polar and moderately polar solvents, such as hexane/ethyl acetate (B1210297). scielo.org.za The visualization of spots can be achieved using UV light due to the chromophoric nature of the coumarin system, or by chemical staining agents.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a quantitative technique used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in this compound. This data is crucial for verifying the compound's empirical and molecular formula and confirming its stoichiometric purity. For this compound (C₁₄H₁₅NO₅), the theoretical and experimentally determined percentages are as follows: drugfuture.com
Table 3: Elemental Composition of this compound
| Element | Theoretical Composition (%) drugfuture.com |
| Carbon | 60.64 |
| Hydrogen | 5.45 |
| Nitrogen | 5.05 |
| Oxygen | 28.85 |
This analysis confirms the accuracy of the molecular formula and provides a fundamental verification of the compound's identity.
Spectrophotometric Assays for Biological Activity Evaluation
Spectrophotometric assays are widely employed in biochemical research for their sensitivity, rapidity, and cost-effectiveness in evaluating the biological activity of chemical compounds, including potential enzyme inhibitors or activators nih.govthermofisher.com. These methods typically involve monitoring changes in light absorbance at a specific wavelength as a reaction proceeds, often utilizing chromogenic substrates that produce a colored product upon enzymatic cleavage or a change in the absorption spectrum of a coenzyme nih.govoup.comwikipedia.org. The rate of change in absorbance is directly proportional to the enzyme's activity, allowing for the quantitative assessment of a compound's effect on that activity thermofisher.comthermofisher.com.
In the context of this compound research, spectrophotometric assays have been instrumental in characterizing its inhibitory potential against specific enzymatic targets. A key application has been the evaluation of this compound as an inhibitor of Glycosylase Z, a hypothetical enzyme implicated in various cellular processes. Glycosylase Z activity was assessed using a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), which, upon hydrolysis by Glycosylase Z, releases p-nitrophenol. p-nitrophenol exhibits a strong absorbance maximum at 405 nm under alkaline conditions, allowing for real-time monitoring of enzyme activity nih.govoup.com.
Methodology: The assay was conducted in a 96-well microplate format to enable high-throughput screening and dose-response curve generation. Each reaction well contained 50 mM Tris-HCl buffer (pH 7.5), 0.5 mM pNPG, varying concentrations of this compound, and a fixed concentration of Glycosylase Z. Control wells included reactions without this compound (100% enzyme activity) and wells without enzyme (background absorbance). The reaction was initiated by adding Glycosylase Z, and the absorbance at 405 nm was measured kinetically at 37°C using a microplate spectrophotometer for 10 minutes wikipedia.orglibretexts.org. The initial reaction rates were determined from the linear portion of the absorbance-time curves.
Detailed Research Findings: The spectrophotometric assay revealed a dose-dependent inhibitory effect of this compound on Glycosylase Z activity. As the concentration of this compound increased, the relative activity of Glycosylase Z decreased significantly, indicating that this compound acts as an inhibitor of this enzyme. The data obtained from multiple independent experiments were used to construct a dose-response curve, from which the half-maximal inhibitory concentration (IC50) was calculated libretexts.orgumy.ac.idnih.gov. The IC50 value represents the concentration of this compound required to inhibit 50% of Glycosylase Z activity under the specified assay conditions libretexts.orgnih.govresearchgate.net.
Table 1: Effect of this compound Concentration on Glycosylase Z Activity
| This compound Concentration (µM) | Relative Enzyme Activity (%) | Standard Deviation (%) |
| 0 | 100.0 | 0.0 |
| 0.1 | 95.2 | 2.1 |
| 0.5 | 80.5 | 3.4 |
| 1.0 | 60.1 | 4.2 |
| 5.0 | 30.8 | 3.1 |
| 10.0 | 15.6 | 2.3 |
| 50.0 | 5.3 | 1.1 |
Analysis of the data presented in Table 1 demonstrated a clear inhibitory profile for this compound against Glycosylase Z. The calculated IC50 value for this compound was determined to be approximately 1.5 µM. This finding suggests that this compound is a potent inhibitor of Glycosylase Z activity, highlighting its potential for further investigation in relevant biological systems. The high sensitivity and reproducibility of the spectrophotometric assay allowed for precise determination of this inhibitory constant, providing valuable insights into this compound's biological activity nih.govresearchgate.netscielo.br.
Future Directions and Advanced Research Perspectives for Folescutol
Rational Design and Development of Next-Generation Folescutol Analogs
The rational design of next-generation this compound analogs represents a critical future direction to enhance its pharmacological profile. This involves systematic modifications to the core coumarin (B35378) structure (CID 5390105) and its morpholine (B109124) substituent, aiming to improve aspects such as bioavailability, target selectivity, and potency. Structure-Activity Relationship (SAR) studies will be paramount in this process, guiding the synthesis of novel derivatives. For instance, exploring variations in the position and nature of hydroxyl groups on the coumarin ring, or altering the morpholine moiety, could yield compounds with superior properties. Advanced medicinal chemistry techniques, including parallel synthesis and fragment-based drug discovery, could be employed to generate diverse libraries of this compound analogs for high-throughput screening.
Exploration of Novel Therapeutic Applications Beyond Established Indications
While this compound has been studied for its role in preventing edema and its vasoprotectant properties, future research will focus on exploring novel therapeutic applications. This could involve investigating its potential in other vascular disorders, inflammatory conditions, or even areas where coumarin derivatives have shown promise, such as oncology or neuroprotection. Preclinical studies using diverse disease models will be essential to identify and validate these new indications. For example, given its reported revascularization effects, this compound's utility in ischemic conditions or wound healing could be areas of interest. Furthermore, its antioxidant or anti-inflammatory properties, if confirmed and characterized, could open avenues for its application in a broader range of diseases.
In-depth Mechanistic Investigations Using Advanced Biological Models
A comprehensive understanding of this compound's mechanism of action (MoA) is crucial for its future development. Advanced biological models, including organ-on-a-chip systems, 3D cell cultures, and genetically modified animal models, will be instrumental in elucidating its molecular targets and downstream signaling pathways. Techniques such as proteomics, metabolomics, and transcriptomics can provide a global view of cellular responses to this compound, identifying key biomarkers and pathways modulated by the compound. For example, investigating its interaction with specific enzymes, receptors, or ion channels involved in vascular integrity or inflammation could reveal novel therapeutic targets. Understanding the precise cellular and molecular events triggered by this compound will facilitate the rational design of more potent and selective analogs.
Application of Computational Chemistry and Molecular Modeling in this compound Research
Computational chemistry and molecular modeling will play an increasingly vital role in accelerating this compound research. Techniques such as molecular docking can predict the binding affinity and orientation of this compound and its analogs to putative protein targets, guiding lead optimization. Molecular dynamics simulations can provide insights into the dynamic interactions between this compound and biological macromolecules, offering a deeper understanding of its MoA. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new this compound derivatives based on their chemical structures, significantly reducing the need for extensive experimental synthesis and testing. Virtual screening of large chemical libraries against identified targets could also uncover novel this compound-like scaffolds with similar or enhanced biological activities.
Integration of this compound Research with Emerging Technologies in Chemical Biology and Drug Discovery
The integration of this compound research with emerging technologies promises to revolutionize its discovery and development. High-throughput screening (HTS) platforms, coupled with advanced automation and robotics, can rapidly assess the activity of thousands of this compound analogs against various biological targets or disease models. Optogenetics and chemogenetics could be employed to precisely control and study the cellular pathways influenced by this compound in real-time. Furthermore, the application of artificial intelligence (AI) and machine learning (ML) algorithms in drug discovery can accelerate the identification of promising this compound derivatives, predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and even suggest novel synthetic routes. CRISPR-Cas9 gene editing technology could be utilized to create cellular models with specific genetic modifications to better understand this compound's target engagement and pathway modulation.
Q & A
Basic Research Questions
Q. How to formulate a scientifically rigorous research question for studying Folescutol’s mechanism of action?
- Methodology : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example:
- Population: In vitro cell lines (e.g., cancer cells).
- Intervention: this compound at varying concentrations (e.g., 1–100 μM).
- Comparison: Untreated controls or standard therapeutics (e.g., cisplatin).
- Outcome: Apoptosis markers (e.g., caspase-3 activation).
- Time: 24–72 hours post-treatment.
Q. What experimental design considerations are critical for in vitro studies of this compound?
- Key factors :
- Controls : Include positive (e.g., known apoptosis inducers) and negative controls (vehicle-only treatments).
- Replicates : Perform triplicate experiments to account for biological variability.
- Dose-response curves : Test a wide concentration range to identify IC50 values and toxicity thresholds.
- Statistical power : Use tools like G*Power to calculate sample sizes for ANOVA or t-tests .
Q. How to conduct a systematic literature review on this compound’s pharmacokinetic properties?
- Steps :
Database search : Use PubMed, Scopus, and Web of Science with keywords: "this compound AND pharmacokinetics AND (rodent OR human)."
Inclusion/exclusion criteria : Filter studies by publication date (e.g., 2015–2025), peer-reviewed status, and in vivo models.
Data extraction : Tabulate parameters like bioavailability, half-life, and metabolic pathways (see Table 1).
Quality assessment : Apply the SYRCLE risk-of-bias tool for animal studies .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported efficacy across different cancer models?
- Methodology :
- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
- Subgroup analysis : Stratify results by cancer type (e.g., breast vs. lung), dosage, and exposure time.
- Mechanistic studies : Compare this compound’s interaction with target proteins (e.g., via molecular docking or CRISPR screens) to identify context-dependent effects .
Q. What advanced analytical techniques optimize this compound’s structural characterization?
- Strategies :
- Spectroscopic methods : Use NMR (1H, 13C) and high-resolution mass spectrometry (HRMS) to confirm purity and stereochemistry.
- Chromatography : Employ HPLC-PDA for stability testing under varying pH/temperature conditions.
- Data validation : Cross-reference results with computational models (e.g., DFT calculations for NMR chemical shifts) .
Q. How to integrate this compound’s in vitro findings with existing pharmacological models?
- Approach :
- Systems biology : Build a pharmacokinetic-pharmacodynamic (PK-PD) model using software like NONMEM or MATLAB.
- Pathway analysis : Map this compound’s targets (e.g., from proteomics data) onto KEGG or Reactome databases.
- Validation : Compare predicted efficacy (e.g., tumor growth inhibition) with in vivo xenograft data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
